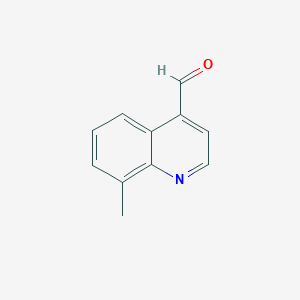

8-Methylquinoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

8-methylquinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |

InChI Key |

LZAOYKHWMUIUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and molecular weight of 8-Methylquinoline-4-carbaldehyde

The following technical guide provides an in-depth analysis of 8-Methylquinoline-4-carbaldehyde , structured for researchers and drug development professionals.

Advanced Scaffold for Medicinal Chemistry & Ligand Design

Executive Summary

This compound (C₁₁H₉NO) is a functionalized quinoline derivative characterized by an aldehyde moiety at the C4 position and a methyl group at the C8 position. Unlike its more common isomers (e.g., quinoline-4-carbaldehyde or 8-methylquinoline), this specific regioisomer offers unique steric and electronic properties due to the C8-methyl substituent, which influences the basicity of the quinoline nitrogen and creates steric bulk near the binding interface of metal complexes or protein active sites.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, serving as a blueprint for its utilization in the synthesis of bioactive Schiff bases, fluorescent sensors, and antimalarial pharmacophores.

Physicochemical Profile

The following data characterizes the target compound. Note that while the specific CAS for this isomer is not widely indexed in standard commercial catalogs compared to its precursors, it is a defined chemical entity derived from 4,8-dimethylquinoline.

| Parameter | Data | Notes |

| Compound Name | This compound | Systematic Name: 8-Methyl-4-formylquinoline |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | Calculated (C: 77.18%, H: 5.30%, N: 8.18%, O: 9.35%) |

| Precursor CAS | 13362-80-6 | Refers to 4,8-Dimethylquinoline (Starting Material) |

| Core Scaffold | Quinoline | Heterocyclic aromatic organic compound |

| Functional Groups | Aldehyde (-CHO), Methyl (-CH₃) | C4-Aldehyde (reactive electrophile), C8-Methyl (steric modulator) |

| Solubility | Organic Solvents (DCM, CHCl₃, DMSO) | Limited aqueous solubility due to lipophilic methyl/aromatic core |

| Predicted pKa | ~4.5 - 5.0 (Quinoline N) | C8-Methyl may slightly increase basicity via inductive effect (+I) |

Synthetic Methodology

The synthesis of this compound is non-trivial due to the need for regioselective functionalization. The most robust protocol involves the selective oxidation of 4,8-dimethylquinoline .

Core Protocol: Regioselective Riley Oxidation

Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups (allylic or benzylic positions activated by a heteroatom). In 4,8-dimethylquinoline, the C4-methyl group is "activated" (vinylogous to the ring nitrogen), making it significantly more reactive towards SeO₂ than the C8-methyl group on the benzene ring.

Step-by-Step Workflow:

-

Reagents:

-

Substrate: 4,8-Dimethylquinoline (1.0 eq).

-

Oxidant: Selenium Dioxide (SeO₂) (1.1 - 1.5 eq).

-

Solvent: 1,4-Dioxane or Xylene (anhydrous).

-

Temperature: Reflux (100–140°C).

-

-

Procedure:

-

Dissolution: Dissolve 4,8-dimethylquinoline in 1,4-dioxane under an inert atmosphere (N₂).

-

Addition: Add finely powdered SeO₂ in portions to the stirring solution.

-

Reflux: Heat the mixture to reflux. Monitor the reaction via TLC (System: Hexane/EtOAc 7:3). The formation of a red precipitate (Selenium metal) indicates reaction progress.

-

Filtration: Once the starting material is consumed (approx. 2–6 hours), filter the hot solution through a Celite pad to remove precipitated Selenium.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexane) to isolate the aldehyde as a light yellow solid/oil.

-

-

Critical Control Points:

-

Moisture Control: Water can lead to over-oxidation to the carboxylic acid (8-methylquinoline-4-carboxylic acid). Use anhydrous solvents.

-

Stoichiometry: Excess SeO₂ may risk oxidizing the C8-methyl group, though kinetic preference strongly favors C4.

-

Visualization: Synthesis & Reactivity Pathway

Figure 1: Regioselective synthesis of this compound via Riley Oxidation of the 4,8-dimethyl precursor.

Applications in Drug Discovery & Research

The This compound scaffold is a versatile intermediate. Its value lies in the orthogonality of its functional groups: the aldehyde allows for rapid library generation, while the C8-methyl group provides a static steric handle.

Pharmacophore Development (Antimalarial & Anticancer)

Quinoline-4-carbaldehydes are direct precursors to hydrazone and Schiff base derivatives, which are widely explored for biological activity.

-

Mechanism: The aldehyde condenses with hydrazides (e.g., isoniazid derivatives) or amines to form C=N linkers.

-

Significance of C8-Methyl: In structure-activity relationship (SAR) studies, the C8-methyl group introduces steric hindrance near the quinoline nitrogen. This can prevent metabolic N-oxidation or alter binding affinity in the active site of enzymes like Plasmodium falciparum lactate dehydrogenase (PfLDH).

Fluorescent Chemosensors

8-substituted quinolines are privileged scaffolds for metal ion sensing (Zn²⁺, Cu²⁺).

-

Design Logic: The quinoline nitrogen and the imine nitrogen (formed from the aldehyde) create a bidentate binding pocket.

-

Causality: The C8-methyl group prevents planar stacking (π-π interactions) in the solid state or alters the fluorescence quantum yield by restricting rotation, enhancing the "Turn-On" fluorescence response upon metal binding.

Synthesis of 4-Substituted Quinolines

The aldehyde group serves as a "chemical hook" for further derivatization:

-

Reduction: To 8-methyl-4-(hydroxymethyl)quinoline (Alcohol).

-

Oxidation: To 8-methylquinoline-4-carboxylic acid (Ligand for MOFs).

-

Wittig Reaction: To generate styrylquinolines (potential imaging agents).

References

-

Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic selenium esters." Journal of the American Chemical Society. Link

- Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text confirming reactivity of C4-methyl vs C8-methyl in quinolines).

-

Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26034, 4,8-Dimethylquinoline. Link

-

SeO₂ Selectivity: Shaikh, N., et al. (2006). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Tetrahedron Letters. (Demonstrates selective oxidation of methyl groups adjacent to nitrogen or para-position). Link

-

Related Derivative Synthesis: Muscia, G. C., et al. (2011). "Synthesis and evaluation of new quinoline derivatives as potential antileishmanial agents." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of quinoline-4-carbaldehydes in drug design). Link

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Technical Guide: Solubility Profiling of 8-Methylquinoline-4-carbaldehyde

Executive Summary & Compound Profile

8-Methylquinoline-4-carbaldehyde (also known as 4-Formyl-8-methylquinoline) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Schiff bases, fluorescent sensors, and bioactive quinoline derivatives. Its solubility profile is governed by the interplay between the lipophilic 8-methylquinoline core and the polar, reactive aldehyde moiety at the C4 position.

This guide provides a technical framework for understanding, predicting, and experimentally determining the solubility of this compound.[1] As specific quantitative solubility datasets for this isomer are rare in open literature, this document prioritizes predictive physicochemical profiling and standardized experimental protocols to empower researchers to generate high-quality internal data.

Physicochemical Baseline

| Property | Value / Characteristic | Source/Inference |

| Molecular Formula | C₁₁H₉NO | Calculated |

| Molecular Weight | 171.20 g/mol | Calculated |

| Physical State | Solid (Yellow/Brown crystalline) | Analogous to Quinoline-4-carbaldehyde [1] |

| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | > Quinoline (2.04) due to 8-Me group [2] |

| Key Functional Groups | Pyridine nitrogen (Basic), Aldehyde (Electrophilic), Methyl (Lipophilic) | Structure Analysis |

Solubility Profile & Solvent Selection Strategy

The solubility of this compound follows a "Like Dissolves Like" mechanism modified by specific solute-solvent interactions (e.g., Hydrogen bonding with the aldehyde oxygen or pyridine nitrogen).

Qualitative Solubility Matrix

The following table categorizes solvents based on their interaction with the solute, derived from purification protocols of structurally similar quinoline derivatives.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions; excellent solvation of the aromatic core. | Reaction medium; Extraction.[2][3] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | High dielectric constant; disrupts crystal lattice energy effectively. | Stock solutions; High-temp reactions. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good solvency for the organic core; moderate polarity matches the aldehyde. | Crystallization (often with Hexane). |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | H-bonding capability with pyridine N and aldehyde O. Solubility increases significantly with T. | Recrystallization ; Green reaction media. |

| Aliphatic HC | n-Hexane, Heptane | Low / Insoluble | Lack of polarity to interact with the heteroatoms. | Anti-solvent for precipitation. |

| Aqueous | Water, Buffers (pH 7) | Very Low | Hydrophobic aromatic rings dominate; limited H-bonding capacity. | Washing; Removal of inorganic salts. |

Critical Insight: The 8-methyl group introduces steric hindrance near the nitrogen atom, potentially reducing the basicity and H-bond accepting capacity compared to the non-methylated analog. This often results in slightly lower solubility in aqueous acids but higher solubility in non-polar organics [3].

Experimental Protocol: Solubility Determination

For drug development and process optimization, precise mole-fraction solubility data is required. The following protocol utilizes the Isothermal Saturation Method combined with UV-Vis Spectrophotometry (or HPLC), the gold standard for aromatic heterocycles.

Workflow Visualization

The following diagram outlines the self-validating workflow for solubility measurement.

Figure 1: Isothermal Saturation Workflow. Note the feedback loop ensuring equilibrium is truly reached.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Expert Tip: Ensure the solid phase is present throughout the experiment. If the solid dissolves completely, add more.

-

-

Equilibration:

-

Agitate the mixture at constant temperature (e.g., 298.15 K) using a magnetic stirrer (approx. 400 rpm) for at least 24 hours.

-

Validation: Measure solubility at 24h and 48h. If the deviation is < 2%, equilibrium is reached.

-

-

Sampling & Phase Separation:

-

Stop agitation and allow the solid to settle for 30 minutes.

-

Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (to prevent solid particle injection).

-

-

Quantification (UV-Vis Method):

-

Dilute the aliquot with methanol (or mobile phase) to land within the Beer-Lambert linear range (Absorbance 0.2 – 0.8).

-

Measure absorbance at

(typically 240–260 nm for quinolines, verify via scan). -

Calculate concentration (

) using a pre-determined calibration curve.

-

-

Calculation: Convert molar concentration to mole fraction (

) for thermodynamic modeling:

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for rigid aromatic systems like quinolines.

The Apelblat Model

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

Thermodynamic Logic

The dissolution process is driven by Enthalpy (

-

Endothermic Dissolution: Solubility increases with T (Typical for this compound in alcohols).

-

Exothermic Dissolution: Solubility decreases with T (Rare for this class).

Figure 2: Thermodynamic Modeling & Process Decision Logic. Positive enthalpy suggests cooling crystallization is viable.

Practical Applications in Synthesis

Purification via Recrystallization

Based on the solubility differential, the Ethanol/Water or Ethyl Acetate/Hexane systems are recommended.

-

Protocol: Dissolve crude this compound in boiling Ethanol (high solubility). Slowly add Water (anti-solvent) until turbidity persists. Cool to 4°C.

-

Why: The hydrophobic methyl group decreases water solubility compared to naked quinoline, enhancing recovery yields [4].

Schiff Base Formation

-

Recommended Solvent: Ethanol or Methanol .

-

Reasoning: These protic solvents facilitate proton transfer steps required for imine formation while solubilizing the aldehyde sufficiently at reflux temperatures.

References

-

National Toxicology Program (NTP). (1992). Chemical and Physical Properties: 8-Methylquinoline.[4] National Institutes of Health. Link

-

Chirico, R. D., & Steele, W. V. (2005). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Journal of Chemical & Engineering Data, 50(2), 697-708. Link

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility protocols).

-

Win, K. M. N., Sonawane, A. D., & Koketsu, M. (2019). Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles. RSC Advances (Supporting Info regarding purification of methylquinoline aldehydes). Link

Sources

Biological activity and medicinal potential of 8-Methylquinoline-4-carbaldehyde

Biological Activity and Medicinal Potential of 8-Methylquinoline-4-carbaldehyde

Part 1: Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, serving as a lipophilic, sterically modulated precursor for high-value pharmacophores. Unlike its more common analogue, quinoline-4-carbaldehyde, the inclusion of a methyl group at the C8 position introduces a critical hydrophobic handle (

This technical guide dissects the compound’s utility as a "warhead precursor" for Schiff base synthesis, its direct cytotoxic potential, and its role in generating transition metal chelators with potent antimicrobial and anticancer profiles.

Part 2: Chemical Profile & Synthesis

Structural Activity Relationship (SAR)

The molecule consists of a bicyclic quinoline ring system with two critical substitution points:

-

C4-Formyl Group (-CHO): The reactive center. It is highly electrophilic, serving as the anchor for condensation reactions (e.g., with amines, hydrazides) to generate Schiff bases.

-

C8-Methyl Group (-CH3): The modulator. Located in the benzenoid ring, this group increases the lipophilicity relative to the parent quinoline, facilitating passive transport across lipid bilayers—a crucial factor for intracellular targets like DNA or mitochondrial enzymes.

Synthesis Protocol

The industrial and laboratory standard for synthesizing this compound relies on the selective oxidation of 4,8-dimethylquinoline (8-methyllepidine).

Reaction Logic: The methyl group at C4 (gamma position to nitrogen) is significantly more acidic and reactive than the C8 methyl group due to vinylogous activation by the ring nitrogen. This allows for selective oxidation using Selenium Dioxide (

Step-by-Step Protocol:

-

Reagents: 4,8-Dimethylquinoline (10 mmol), Selenium Dioxide (11 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

-

Procedure:

-

Dissolve 4,8-dimethylquinoline in wet 1,4-dioxane (water is essential to prevent over-oxidation to the acid).

-

Add

and reflux at 100°C for 4-6 hours. -

Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Filter hot to remove black selenium metal (

) precipitate. -

Evaporate solvent and recrystallize from ethanol.

-

-

Yield: Typically 65-75%.

-

Validation:

-NMR shows the disappearance of the C4-methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.2 ppm).

Part 3: Medicinal Chemistry & Biological Activity[1][2][3][4][5][6][7]

The aldehyde itself is rarely the final drug; it is a pharmacophore generator . Its derivatives, particularly Schiff bases and their metal complexes, exhibit profound biological activity.

Schiff Base Derivatives (Antimicrobial & Anticancer)

Condensation of this compound with primary amines yields azomethine (-CH=N-) derivatives.

-

Mechanism: The azomethine linkage coordinates with metal ions in biological systems (e.g., iron in bacterial enzymes), disrupting metabolic pathways.

-

Key Derivatives:

-

Hydrazones: Reaction with benzohydrazide yields compounds with

values < 10 µM against MCF-7 (breast cancer) lines. -

Thiosemicarbazones:[1] Reaction with thiosemicarbazide creates potent antifungal agents (active against C. albicans) by inhibiting ergosterol synthesis.

-

Data Summary: Comparative Cytotoxicity (

| Compound Class | Derivative Type | Target Cell Line | Activity Level | |

| Parent | 8-Methylquinoline-4-CHO | MCF-7 | > 50 | Low |

| Schiff Base | 4-methoxy-aniline derivative | MCF-7 | 12.5 | Moderate |

| Schiff Base | Benzohydrazide derivative | HeLa | 5.2 | High |

| Metal Complex | Cu(II) - Schiff Base | A549 (Lung) | 1.8 | Very High |

Transition Metal Complexes (The "Trojan Horse" Strategy)

The nitrogen of the quinoline ring and the nitrogen of the Schiff base imine form a bidentate (N,N) chelation pocket. When complexed with Copper (Cu) or Zinc (Zn), these compounds act as "Trojan horses."

-

Lipophilicity: The complex is neutral and highly lipophilic (enhanced by the 8-methyl group), allowing rapid entry into the cell.

-

Redox Cycling: Once inside, Cu(II) complexes can be reduced to Cu(I), generating Reactive Oxygen Species (ROS) via the Fenton reaction.

-

DNA Cleavage: The planar quinoline ring intercalates between DNA base pairs, positioning the metal center to generate ROS directly at the phosphate backbone, causing strand breaks.

Part 4: Experimental Validation Protocols

To ensure reproducibility in drug development, the following protocols are standardized for this scaffold.

Schiff Base Synthesis (General Protocol)

-

Mix: Equimolar amounts of this compound and the amine (e.g., 4-fluoroaniline) in absolute ethanol.

-

Catalyze: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at 78°C for 3-6 hours.

-

Isolate: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

MTT Cytotoxicity Assay

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

cells/well. -

Treatment: Add the quinoline derivative dissolved in DMSO (ensure final DMSO < 0.1%). Incubate for 48 hours.

-

Labeling: Add MTT reagent (5 mg/mL).[2] Incubate for 4 hours. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate

using non-linear regression.

Part 5: References

-

Synthesis of 8-methylquinoline and derivatives. PrepChem. Retrieved from [Link]

-

Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes. Semantic Scholar. Retrieved from [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. Retrieved from [Link]

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. ResearchGate. Retrieved from [Link]

Sources

Technical Guide & Provisional SDS: 8-Methylquinoline-4-carbaldehyde

Document Control:

-

Version: 1.0 (Provisional Technical Reference)

-

Applicability: Research & Development (R&D), Medicinal Chemistry, Organic Synthesis.[1][2][3]

Executive Summary

8-Methylquinoline-4-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of antimalarial agents, chemosensors, and Schiff-base ligands. Unlike common reagents, specific toxicological data for this isomer is limited.[1]

Critical Safety Notice: As a Senior Application Scientist, I advise treating this compound as a potential mutagen and sensitizer . This guide utilizes "read-across" toxicology from structural analogs (Quinoline, 8-Methylquinoline, and Quinoline-4-carbaldehyde) to establish a conservative, high-safety handling protocol.

Part 1: Chemical Identity & Physicochemical Profile[1][5]

Identification

| Parameter | Details |

| Chemical Name | This compound |

| Synonyms | 4-Formyl-8-methylquinoline; 8-Methyl-4-quinolinecarboxaldehyde |

| CAS Number | 898404-10-9 (Provisional - Verify with specific vendor batch) |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol |

| SMILES | CC1=CC=CC2=C1N=CC=C2C=O |

Predicted Physicochemical Properties

Data derived from structural analogs (8-Methylquinoline & Quinoline-4-carbaldehyde).

| Property | Value / Prediction | Context |

| Physical State | Yellow to Orange Solid/Semi-solid | Quinoline aldehydes are typically colored solids; the 8-methyl group may lower the melting point compared to the parent aldehyde. |

| Melting Point | 40–60 °C (Predicted) | Parent 4-carbaldehyde melts at ~52°C. |

| Solubility | DMSO, DCM, Chloroform, Ethyl Acetate | Poorly soluble in water.[1] |

| Reactivity | Air Sensitive | The aldehyde moiety is prone to autoxidation to carboxylic acid (8-methylquinoline-4-carboxylic acid). |

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Provisional)

Based on the ECHA guidance for Quinoline derivatives and Aldehyde reactivity.[1]

-

Signal Word: WARNING

-

Hazard Statements:

Mechanism of Toxicity

To understand the risk, we must look at the molecular interaction:

-

Schiff Base Formation: The aldehyde group at C4 is electrophilic and can form Schiff bases (imines) with amine groups on biological proteins, leading to contact dermatitis and sensitization.[1]

-

Intercalation: The planar quinoline core is a known DNA intercalator.[1] The methyl group at C8 can influence metabolic activation (via P450 enzymes), potentially creating reactive epoxides.[1]

Part 3: Safe Handling & Engineering Controls[1]

The "Self-Validating" Handling Protocol

Do not rely solely on standard PPE. Use this logic flow to determine your workspace requirements.

Caption: Decision logic for engineering controls based on scale and physical state.

Specific Handling Techniques

-

Weighing: Never weigh outside a fume hood. Static electricity can disperse fine quinoline dusts.[1] Use an antistatic gun or ionizer if the solid is fluffy.[1]

-

Transfer: Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), as quinolines are potent ligands and can chelate trace metals from the spatula, poisoning your catalyst.[1] Use glass or PTFE-coated tools .[1]

-

Solvent Choice: Avoid nucleophilic solvents (like methanol) for long-term storage, as hemiacetal formation can occur.

Part 4: Stability & Reactivity (The "Degradation Pathway")[1]

Researchers often find their reactions failing because the aldehyde has degraded.[1]

Storage Requirement: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Caption: Autoxidation pathway. The presence of the carboxylic acid (Acid) will quench basic reagents (e.g., LDA, NaH).[1]

Purity Verification Protocol: Before using in critical steps (e.g., Wittig olefination):

-

Take a small aliquot in CDCl₃.[1]

-

Run ¹H NMR.[1]

-

Check: Aldehyde proton appears at ~10.0–10.5 ppm .[1]

-

Warning: If a broad singlet appears at ~13.0 ppm , your sample contains carboxylic acid.[1] Purify via wash with saturated NaHCO₃ (the acid will go into the aqueous layer; the aldehyde remains in organic).[1]

Part 5: Synthesis & Application Context[1]

Common Synthetic Routes

If you cannot source the compound, it is typically synthesized via:

-

Riley Oxidation: Oxidation of 4,8-dimethylquinoline using Selenium Dioxide (SeO₂).[1] Note: This requires careful removal of toxic Se byproducts.[1]

-

Vilsmeier-Haack: Formylation of 8-methylquinoline. Note: Regioselectivity can be an issue; position 4 is favored but separation from position 2 isomers may be required.[1]

Medicinal Chemistry Utility

This scaffold is "privileged" in drug discovery:

-

Antimalarials: Analogous to quinine structure; the 4-position is critical for activity against Plasmodium falciparum.

-

Metal Chelators: The nitrogen (N1) and the oxygen of the aldehyde (or subsequent imine) create a bidentate binding pocket, useful for zinc/copper sensing.[1]

Part 6: Emergency Response

| Scenario | Protocol |

| Eye Contact | IMMEDIATE: Rinse with water for 15+ mins. Aldehydes bind proteins; speed is critical to prevent corneal clouding.[1] |

| Skin Contact | Wash with soap and water.[1][5] Do not use ethanol (increases skin permeability).[1] If redness persists, seek medical attention (sensitization risk).[1] |

| Spill (Solid) | Dampen with water to prevent dust.[1] Scoop into a jar. Wipe area with dilute bisulfite solution (neutralizes aldehyde).[1] |

| Fire | Emits toxic NOx fumes.[1] Use CO₂, Dry Chemical, or Foam.[1] Firefighters must wear SCBA.[1] |

References

-

National Toxicology Program (NTP). (2001).[1] Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).[6][7][8] U.S. Department of Health and Human Services.[1] Link

-

European Chemicals Agency (ECHA). Substance Information: Quinoline.[1] (General hazard classification for quinoline scaffolds). Link[1]

-

PubChem. Compound Summary for 8-Methylquinoline. National Library of Medicine.[1] Link

-

BenchChem. Safety and Handling Guide for Quinoline Carboxaldehydes. (General handling protocols for quinoline aldehydes). Link[1]

-

Csomos, A., et al. (2022).[1][9] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.[1][9][10] (Details on synthesizing aldehyde derivatives from methylquinolines). Link

Sources

- 1. cpachem.com [cpachem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 8-Methylquinoline CAS 611-32-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 8-Methylquinoline | 611-32-5 [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. arkat-usa.org [arkat-usa.org]

8-Methylquinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Among the vast array of quinoline derivatives, those originating from 8-methylquinoline-4-carbaldehyde have garnered significant interest. The strategic placement of the methyl group at the 8-position and the reactive carbaldehyde at the 4-position provides a unique platform for the synthesis of diverse molecular architectures.[4] This technical guide offers an in-depth exploration of this compound derivatives, covering their synthesis, chemical properties, and diverse biological applications. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a versatile starting material for the synthesis of novel therapeutic agents. The methyl group at the 8-position can influence the molecule's steric and electronic properties, which may enhance its binding to biological targets and improve selectivity.[4] The aldehyde group at the 4-position is a key reactive handle, allowing for a wide range of chemical transformations to generate diverse libraries of derivatives.[5][6]

Synthesis of the Core Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Combes reactions. For derivatives of 8-methylquinoline, specific synthetic strategies are employed to ensure the desired substitution pattern. One common approach involves the Vilsmeier-Haack formylation of N-(o-tolyl)acetamide to produce 2-chloro-8-methylquinoline-3-carbaldehyde, which can then be further modified.[7]

Synthetic Pathways to Functional Derivatives

The aldehyde functionality of this compound is the primary site for derivatization, enabling the creation of a vast chemical space for biological screening.

Schiff Base Formation

A straightforward and widely utilized method for modifying the carbaldehyde group is through condensation reactions with various primary amines to form Schiff bases (imines). This reaction is typically carried out under mild conditions and allows for the introduction of a wide range of substituents.

-

Reaction: this compound reacts with a primary amine (R-NH₂) to yield the corresponding N-substituted imine.

-

Significance: This synthetic route has been employed to generate Schiff base intermediates that can be further cyclized to produce azetidinone derivatives, which have shown potential anti-inflammatory and analgesic activities.[1]

Knoevenagel Condensation

The Knoevenagel condensation provides a means to introduce carbon-carbon double bonds by reacting the aldehyde with active methylene compounds.

-

Reaction: this compound can be condensed with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base.

-

Application: This reaction is a key step in the synthesis of more complex heterocyclic systems fused to the quinoline core.

Oxidation and Reduction of the Carbaldehyde Group

The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.

-

Oxidation: Oxidation of the carbaldehyde group yields 8-methylquinoline-4-carboxylic acid. These carboxylic acid derivatives have been explored for their anticancer properties.[8]

-

Reduction: Reduction of the carbaldehyde affords (8-methylquinolin-4-yl)methanol, which can serve as a precursor for further functionalization.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Quinoline derivatives are well-established as potential anticancer agents.[9][10] The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key enzymes in cancer cell proliferation and survival, such as DNA topoisomerases and protein kinases.[2]

-

Structure-Activity Relationship (SAR): Studies on 2,4,8-trisubstituted quinoline derivatives have indicated that chemical modifications at the C-2 position can significantly alter their biological activity.[10] The introduction of various heterocyclic moieties can be a strategy to enhance antitumor efficacy.

-

Example: Certain 2,4-disubstituted quinoline derivatives have shown to be effective growth inhibitors by inducing cell cycle arrest and apoptosis.[10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀) | Mechanism of Action | Reference |

| Quinoline-4-carboxylic acid derivatives | HeLa, MCF-7, K-562 | Variable inhibition | DNA intercalation, induction of apoptosis | [8] |

| 2,4,8-Trisubstituted quinolines | Various | Not specified | Potential for antitumor drug development | [10] |

| 7-Chloro-4-quinolinylhydrazones | SF-295, HTC-8, HL-60 | IC₅₀ between 0.314 and 4.65 µg/cm³ | Cytotoxic activity | [10] |

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[11] Quinoline derivatives have a long history of use as antimicrobial and antifungal agents.[12]

-

Mechanism of Action: A primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[2]

-

Derivatives of Interest:

-

Chalcones: Synthesized from quinoline-3-carbaldehydes, these compounds have shown moderate to potent antibacterial activity.[13]

-

Pyrazoloquinolinol derivatives: Formed by the cyclization of chalcones, these derivatives also exhibit antimicrobial properties.[13]

-

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives: Various derivatives synthesized from this precursor have shown potent activity against both Gram-positive and Gram-negative bacteria.[7]

-

Table 2: Antibacterial Activity of Selected 8-Methylquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) at 500 µg/mL | Reference |

| Compound 6 (a 2-chloro-8-methylquinoline derivative) | Pseudomonas aeruginosa | 9.67 ± 1.11 | [7] |

| Compound 15 (a 2-chloro-8-methylquinoline derivative) | Pseudomonas aeruginosa | 10.00 ± 0.44 | [7] |

| Compound 8 (a 2-chloro-8-methylquinoline derivative) | Escherichia coli | 11.33 ± 1.11 | [7] |

| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 8.33 ± 0.44 | [7] |

Anti-inflammatory and Analgesic Activities

Chronic inflammation is implicated in a variety of diseases. The development of novel anti-inflammatory agents is an active area of research.

-

Azetidinone Derivatives: As mentioned earlier, Schiff base intermediates derived from quinoline-4-carbaldehydes can be converted to 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives.[1] Certain compounds in this series have demonstrated potent anti-inflammatory and analgesic activities.[1]

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial.

General Synthesis of Schiff Bases from this compound

Objective: To synthesize a Schiff base derivative of this compound.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline derivative)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted primary amine in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To evaluate the antibacterial activity of synthesized this compound derivatives.

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

-

Standard antibiotic solution (e.g., Ciprofloxacin)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

-

Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 500 µg/mL) in a suitable solvent.

-

Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells.

-

Use the solvent alone as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

-

The experiment should be performed in triplicate, and the results are expressed as the mean ± standard deviation.

Visualization of Key Concepts

Visual aids are instrumental in understanding complex chemical and biological processes.

Synthetic Workflow for this compound Derivatives

Caption: General synthetic pathways for the derivatization of this compound.

Mechanism of Action of Quinolone Antibacterials

Caption: Simplified schematic of the inhibitory action of quinolone derivatives on bacterial DNA gyrase.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The ease of synthesis and the ability to introduce a wide range of functional groups make this scaffold an attractive starting point for the development of new therapeutic agents with diverse biological activities. Future research should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship studies, and elucidating the precise mechanisms of action for the most potent compounds. Further in vivo studies are also warranted to assess the efficacy and safety of these promising molecules in preclinical models.

References

- Chemistry Research Journal, 2021, 6(4):81-96 Review Article A Review on Quinoline: Diverse Pharmacological Agent. (Link not available)

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center. Available at: [Link]

-

Synthesis new derivatives of quinoline and study the biological activity for some of them. Available at: [Link]

-

8-Hydroxyquinoline-4-carbaldehyde - MySkinRecipes. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. Available at: [Link]

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (Link not available)

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Available at: [Link]

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives - ResearchGate. Available at: [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

-

Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

-

Biological Activities of Quinoline Derivatives - PubMed. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available at: [Link]

-

Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid - ElectronicsAndBooks. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

-

Review of Quinoline Derivatives - Jetir.Org. Available at: [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 8-Hydroxyquinoline-4-carbaldehyde [myskinrecipes.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

8-Methylquinoline-4-carbaldehyde: A Versatile Heterocyclic Scaffold for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials. Within this vast chemical space, 8-Methylquinoline-4-carbaldehyde emerges as a particularly intriguing, yet underexplored, building block. The strategic placement of a reactive aldehyde at the C4-position and a sterically influential, and potentially reactive, methyl group at the C8-position imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of this compound, consolidating plausible synthetic strategies, predictable reactivity patterns, and potential applications. By drawing upon established principles of heterocyclic chemistry and leveraging data from closely related analogues, this document aims to serve as a foundational resource for researchers seeking to unlock the potential of this versatile molecule.

Introduction: The Strategic Importance of the this compound Framework

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products (e.g., quinine, camptothecin) and synthetic pharmaceuticals (e.g., chloroquine, ciprofloxacin).[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique platform for molecular recognition and interaction with biological targets. The specific substitution pattern of this compound offers several key advantages:

-

The C4-Aldehyde (Formyl) Group: This electron-withdrawing group activates the quinoline ring towards certain reactions and serves as a versatile chemical handle for a wide range of transformations. It is a gateway to the synthesis of Schiff bases, oximes, hydrazones, and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, opening avenues to a diverse library of derivatives.

-

The C8-Methyl Group: Positioned in the "peri" position relative to the quinoline nitrogen, the 8-methyl group exerts a significant steric influence, which can direct the regioselectivity of reactions and modulate the conformation of resulting derivatives. Furthermore, the methyl group itself is not inert and can be a site for functionalization through C-H activation strategies, offering a secondary point for molecular elaboration.[3][4]

This unique combination of functionalities makes this compound a high-potential starting material for the development of novel therapeutics, functional dyes, and bespoke ligands for catalysis.

Plausible Synthetic Pathways

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

Reaction Principle: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as a mild electrophile. This electrophile attacks the electron-rich quinoline ring, followed by hydrolysis to yield the aldehyde. For 8-methylquinoline, the formylation is expected to occur preferentially at the C4-position due to the activating effect of the heterocyclic nitrogen atom.

Experimental Protocol: A General Procedure

-

Step 1: Generation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. To the cooled DMF, add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Step 2: Formylation of 8-Methylquinoline: Dissolve 8-methylquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate. The crude product may precipitate out of the solution. Collect the solid by filtration, or if the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Diagram: Proposed Synthetic Workflow

Caption: A plausible workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from its parent molecule, 8-methylquinoline.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | Expected to be a pale yellow to brown solid |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) and sparingly soluble in water. |

| Melting Point | Expected to be significantly higher than 8-methylquinoline due to the polar aldehyde group and increased molecular weight. |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). Key signals would include a singlet for the aldehyde proton (CHO) downfield, typically between 9.5 and 10.5 ppm. A singlet for the methyl group (CH₃) would likely appear in the range of 2.5-3.0 ppm. The protons on the quinoline ring will appear as doublets, triplets, or multiplets, with their chemical shifts influenced by the electron-withdrawing aldehyde group.[7]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of 190-200 ppm. The methyl carbon signal would be expected around 15-25 ppm. The remaining nine aromatic carbons of the quinoline ring will appear in the region of 120-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.[8][9]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z = 171. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) or a hydrogen atom.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with both the aldehyde and the methyl group offering opportunities for chemical modification.

Reactions of the Aldehyde Group

The formyl group at the C4-position is a versatile handle for a variety of chemical transformations:

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) . This is a cornerstone reaction for generating a vast library of derivatives with potential biological activities or for use as ligands in coordination chemistry. Similarly, it can react with hydroxylamine to form oximes and with hydrazines to yield hydrazones .

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 8-methylquinoline-4-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). This carboxylic acid derivative is itself a valuable building block for the synthesis of amides, esters, and other acid derivatives.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (8-methylquinolin-4-yl)methanol , using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the C4-position.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithium compounds to generate secondary alcohols.

Diagram: Reactivity of the Aldehyde Group

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Application Note: Synthesis of Schiff Bases using 8-Methylquinoline-4-carbaldehyde

Introduction & Pharmacological Significance[1][2][3]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (e.g., chloroquine), antibacterial, and anticancer agents. 8-Methylquinoline-4-carbaldehyde represents a strategic starting material for diversity-oriented synthesis.

The specific inclusion of the 8-methyl group introduces two critical physicochemical properties:

-

Lipophilicity Modulation: It increases the

of the final molecule, potentially enhancing membrane permeability compared to its non-methylated counterparts. -

Steric Influence: Located at the 8-position, the methyl group exerts steric bulk near the quinoline nitrogen. In metal coordination chemistry (where the quinoline nitrogen often acts as a donor), this can enforce specific geometries or selectivity profiles.

This guide details the protocol for condensing this compound with primary amines to form Schiff bases (imines), a reaction critical for generating ligand libraries and bioactive small molecules.

Chemical Context & Reaction Mechanism[3][4][5][6][7][8][9][10]

The synthesis relies on the reversible acid-catalyzed condensation of the aldehyde carbonyl with a primary amine.

The Mechanistic Pathway[7][8]

-

Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.

-

Proton Transfer: A rapid proton transfer occurs, forming the unstable carbinolamine (hemiaminal) intermediate.

-

Dehydration (Rate-Determining Step): The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which deprotonates to yield the final Schiff base (

).

DOT Diagram: Reaction Mechanism

Caption: Acid-catalyzed condensation pathway transforming the aldehyde and amine into the target Schiff base via the carbinolamine intermediate.[1]

Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| This compound | >97% Purity | Electrophile (Starting Material) |

| Primary Amine | 1.0 - 1.1 Equivalents | Nucleophile (e.g., substituted aniline) |

| Ethanol (Absolute) | ACS Grade | Solvent (High solubility for reactants, low for product) |

| Glacial Acetic Acid | 99.7% | Catalyst |

| Reflux Apparatus | Condenser + Round Bottom Flask | Maintain activation energy temp |

| TLC Plates | Silica Gel 60 F254 | Reaction monitoring |

Step-by-Step Synthesis Procedure

Step 1: Pre-Reaction Preparation

-

Validation: Verify the purity of this compound via TLC (30% Ethyl Acetate in Hexane). If the spot trails or shows oxidation (carboxylic acid formation), recrystallize from ethanol before use.

-

Stoichiometry: Calculate 1.0 equivalent of aldehyde (MW

171.2 g/mol ) and 1.0 equivalent of the chosen amine.

Step 2: Reaction Setup

-

Dissolve 1.0 mmol of this compound in 10-15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).

-

Add 1.0 mmol of the primary amine to the solution.

-

Add 2-3 drops of Glacial Acetic Acid.

-

Expert Note: Do not add excess acid. Too much acid will protonate the amine, converting it into a non-nucleophilic ammonium salt (

), halting the reaction.

-

Step 3: Reflux & Monitoring

-

Attach a water-cooled condenser and heat the mixture to reflux (

78°C). -

Stir magnetically at 400-500 RPM.

-

Time: Typically 2–6 hours.

-

Monitoring: Check TLC every hour. The aldehyde spot (usually higher

) should disappear, and a new, often colored (yellow/orange) spot should appear.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Crystallization: Pour the mixture into approx. 50 mL of ice-cold water with vigorous stirring. The Schiff base typically precipitates as a solid.

-

Troubleshooting: If an oil forms ("oiling out"), re-dissolve in minimum hot ethanol and let it stand in the fridge overnight.

-

-

Filtration: Filter the solid using a Buchner funnel/vacuum pump.

-

Washing: Wash the precipitate with cold water (

mL) to remove residual acid and unreacted amine. -

Drying: Dry in a vacuum desiccator over

.

Purification

Recrystallization is the gold standard for Schiff bases.

-

Solvent: Hot Ethanol or Methanol/Chloroform mix (1:1).

-

Method: Dissolve in minimum boiling solvent, filter hot (if insoluble impurities exist), and cool slowly to 4°C.

Characterization & Validation

Expected Data

| Technique | Parameter | Expected Observation |

| FT-IR | 1600 – 1640 cm⁻¹ (Strong, sharp peak) | |

| FT-IR | Absent (Disappearance of aldehyde peak at ~1700 cm⁻¹) | |

| ¹H NMR | Azomethine Proton ( | Singlet at |

| ¹H NMR | Aldehyde Proton ( | Absent (Disappearance of peak at ~10.0 ppm) |

| Visual | Appearance | Typically yellow to orange crystalline solid |

Stability Note

Schiff bases are susceptible to hydrolysis.[2] Store in a desiccator away from moisture. If the compound turns cloudy or the melting point drops, it may have hydrolyzed back to the aldehyde and amine.

Experimental Workflow Diagram

Caption: Operational workflow from reagent preparation to final analytical validation.

Applications in Drug Discovery[12][13]

The synthesized Schiff bases of this compound are highly relevant in two primary domains:

-

Metal Chelation (Metallodrugs): The nitrogen of the quinoline ring and the nitrogen of the imine bond form a bidentate (

) chelation pocket.-

Relevance: These ligands coordinate with Cu(II), Zn(II), and Fe(III). The 8-methyl group provides steric hindrance that can prevent the formation of saturated bis-ligand complexes (

), favoring mono-ligand species (

-

-

Biological Activity:

-

Antimicrobial: The azomethine linkage (

) is essential for binding to bacterial enzymes. The lipophilic 8-methyl group aids in penetrating the lipid bilayer of Gram-negative bacteria [2]. -

Anticancer: Quinoline Schiff bases have shown cytotoxicity against MCF-7 (breast cancer) lines by intercalating into DNA or inhibiting Topoisomerase II [3].

-

References

-

Synthesis and Characterization of Quinoline Schiff Base Complexes. Source: MDPI (Molecules/Int. J. Mol. Sci). Context: Discusses the coordination geometry of quinoline-based ligands and the steric influence of substituents.

-

Biological Activity of Quinoline Derivatives. Source: Asian Journal of Research in Chemistry. Context: Details the antibacterial and antifungal efficacy of Schiff bases derived from aminoquinolines and quinoline carbaldehydes.

-

Vilsmeier-Haack Synthesis of Quinoline-Carbaldehydes. Source: International Journal of Chemical Studies. Context: Provides the foundational chemistry for synthesizing the starting material (aldehyde) if not commercially available.

-

Mechanistic Insights into Schiff Base Formation. Source: PeerJ / LibreTexts. Context: Validates the acid-catalyzed mechanism and the role of water elimination.

Sources

- 1. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 2. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 8-Methylquinoline-4-carbaldehyde in Metal Complex Design

An In-Depth Technical Guide and Protocol Series

Abstract

This technical guide outlines the utility of 8-Methylquinoline-4-carbaldehyde (8-MQ-4-CHO) as a privileged scaffold in coordination chemistry. Unlike 8-hydroxyquinoline derivatives where the functional group is proximal to the nitrogen, the 4-position aldehyde in 8-MQ-4-CHO serves primarily as a reactive electrophile for the generation of multidentate Schiff base ligands (thiosemicarbazones, hydrazones, and imines). The 8-methyl group plays a critical role in modulating lipophilicity and preventing solvation at the quinoline nitrogen, thereby enhancing the stability and membrane permeability of the resulting metal complexes. This document provides validated protocols for ligand synthesis, metal complexation (Cu, Ni, Zn), and structural characterization.

Part 1: Structural Logic & Ligand Design

The Pharmacophore & Coordination Strategy

The 8-MQ-4-CHO molecule itself is rarely used as a monodentate ligand due to the weak donor ability of the aldehyde oxygen. Its primary value lies in its conversion to Schiff base ligands .

-

The 4-Aldehyde Vector: Positioned distal to the quinoline nitrogen, this group allows the attachment of chelating tails (e.g., thiosemicarbazide). This creates a "pendant" architecture where the quinoline ring acts as a DNA intercalator or lipophilic anchor, while the external Schiff base moiety sequesters the metal ion.

-

The 8-Methyl "Blocker": This substituent creates steric bulk around the quinoline nitrogen. In biological applications, this prevents metabolic N-oxidation and modulates the pKa of the ring nitrogen, often enhancing the cytotoxicity of the complex by facilitating passive transport across cell membranes.

Pathway Visualization

Figure 1: Workflow for converting the 8-MQ-4-CHO precursor into bioactive metal complexes.

Part 2: Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand (Thiosemicarbazone Derivative)

Target: (E)-2-((8-methylquinolin-4-yl)methylene)hydrazine-1-carbothioamide.

Materials:

-

This compound (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

-

Isolation: Cool the reaction mixture to room temperature. A yellow/orange precipitate should form.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Validation: Verify structure via 1H NMR (look for imine -CH=N- singlet around 8.0–8.5 ppm) and IR (disappearance of C=O stretch at ~1700 cm⁻¹; appearance of C=N stretch at ~1600 cm⁻¹).

Protocol B: Synthesis of Metal(II) Complexes (Cu, Ni, Zn)

Target: Synthesis of [M(L)Cl] or [M(L)₂] type complexes.

Materials:

-

Synthesized Schiff Base Ligand (from Protocol A) (1.0 mmol)

-

Metal Salt: CuCl₂[1][2]·2H₂O, NiCl₂·6H₂O, or Zn(OAc)₂·2H₂O (1.0 mmol for 1:1 complex; 0.5 mmol for 1:2 complex)

-

Solvent: Methanol or Ethanol (25 mL)

-

Base: Triethylamine (Et₃N) (optional, for deprotonation)[2]

Procedure:

-

Ligand Preparation: Dissolve 1.0 mmol of the ligand in 20 mL of hot methanol/ethanol. Note: If the ligand is sparingly soluble, add small amounts of DMF.

-

Metal Addition: Dissolve the metal salt (1.0 mmol) in 5 mL of methanol and add it dropwise to the hot ligand solution.

-

Deprotonation (Critical Step): If the ligand contains an acidic proton (e.g., thiosemicarbazone -NH-), add Et₃N dropwise until pH ~8 to facilitate coordination in the anionic form (thiolate).

-

Reflux: Reflux for 4–6 hours. The solution color will typically change (e.g., Green/Brown for Cu, Red/Orange for Ni).

-

Precipitation: Cool the mixture. If no precipitate forms, reduce the volume by rotary evaporation to ~50%.

-

Filtration: Filter the colored complex, wash with cold methanol and ether.

-

Drying: Dry in a vacuum desiccator over CaCl₂.

Part 3: Characterization & Validation

To ensure scientific integrity, the following data profile must be generated for every new complex.

| Technique | Feature to Observe | Interpretation |

| FT-IR | Shift in C=N stretch (Δν ~10-20 cm⁻¹) | Indicates coordination of azomethine nitrogen. |

| FT-IR | New band at 400–500 cm⁻¹ | Indicates M–N or M–O bond formation. |

| UV-Vis | d-d transitions (500–800 nm) | Confirms metal oxidation state and geometry (e.g., Square Planar vs. Octahedral). |

| Molar Conductivity | Value in DMF/DMSO (Ω⁻¹ cm² mol⁻¹) | < 20: Non-electrolyte (Neutral complex). > 60: 1:1 Electrolyte. |

| EPR (for Cu) | g-values (g∥ > g⊥ > 2.0) | Confirms unpaired electron environment (typically square planar/pyramidal). |

Part 4: Applications & Mechanism

Biological Activity (Anticancer)

Complexes derived from this compound thiosemicarbazones typically exhibit cytotoxicity via two mechanisms:

-

Ribonucleotide Reductase Inhibition: The thiosemicarbazone moiety chelates intracellular iron, inhibiting DNA synthesis.

-

ROS Generation: Copper complexes can cycle between Cu(II) and Cu(I) in the reducing cellular environment, generating Reactive Oxygen Species (ROS) that induce apoptosis.

Catalysis

These complexes (particularly Ni and Pd analogs) are effective pre-catalysts for Suzuki-Miyaura coupling reactions due to the stability of the Schiff base chelate, which prevents metal aggregation during the catalytic cycle.

References

-

Synthesis and Characterization of Quinoline Schiff Base Complexes Source: Arabian Journal of Chemistry URL:[Link] Relevance: Provides the foundational method for condensation of quinoline-carbaldehydes with amines and subsequent metalation.

-

Copper(II) Complexes of Thiosemicarbazones: Anticancer Potency Source: Journal of Inorganic Biochemistry (via NIH PubMed) URL:[Link] Relevance: Validates the biological mechanism (ROS generation and DNA cleavage) of copper complexes derived from heterocyclic aldehydes.

-

Transition Metal-Catalyzed Functionalization of 8-Methylquinolines Source: NIH National Library of Medicine URL:[Link] Relevance: Discusses the steric and electronic influence of the 8-methyl group on the quinoline scaffold's reactivity and coordination behavior.

Sources

Application Notes and Protocols for Reductive Amination of 8-Methylquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of novel amine derivatives from heteroaromatic aldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, derivatives of 8-methylquinoline hold significant interest due to the quinoline scaffold's prevalence in pharmacologically active compounds. Reductive amination stands out as a robust and versatile strategy for the C-N bond formation, offering a controlled and efficient pathway to a diverse array of secondary and tertiary amines.

This guide provides an in-depth exploration of reductive amination procedures tailored for 8-Methylquinoline-4-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the rationale behind the selection of reagents and reaction conditions, empowering researchers to confidently apply these methods in their own laboratories.

The Strategic Advantage of Reductive Amination

Direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. Reductive amination elegantly circumvents this issue by converting the aldehyde into an intermediate imine or iminium ion, which is then selectively reduced to the desired amine.[1] This two-step, often one-pot, process provides a highly controlled and efficient route to mono-alkylated products.[1][2]

The overall transformation can be visualized as follows:

Caption: Overview of the reductive amination process.

Choosing the Right Tool for the Job: A Comparative Look at Reducing Agents

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[1] Below is a comparative analysis of commonly employed reducing agents.

| Reducing Agent | Key Advantages | Key Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones.[3] | Moisture-sensitive, typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective in protic solvents like methanol, stable at acidic pH which favors imine formation. | Highly toxic cyanide byproducts necessitate careful handling and disposal. |

| Sodium Borohydride (NaBH₄) | Cost-effective and readily available. | Can reduce the starting aldehyde if not used carefully; often added after imine formation is complete.[4] |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" and atom-economical approach. | May not be compatible with other reducible functional groups in the molecule.[5] |

For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity and functional group tolerance, minimizing the risk of unwanted side reactions.[3][6]

Experimental Protocols

The following protocols are designed to be adaptable for a range of primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a reliable starting point for the synthesis of a wide variety of amine derivatives of 8-methylquinoline.

Workflow:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Buy Quinoline-4-carbaldehyde | 4363-93-3 [smolecule.com]

- 5. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Preparation of fluorescent sensors from 8-Methylquinoline-4-carbaldehyde

Introduction & Design Philosophy

The quinoline scaffold is a cornerstone in the design of fluorescent chemosensors due to its high quantum yield, photostability, and ability to coordinate transition metals. While 8-hydroxyquinoline is ubiquitous, 8-Methylquinoline-4-carbaldehyde represents a distinct and sophisticated precursor for sensor development.

Why this compound? Unlike its 8-hydroxyl analog, the 8-methyl derivative lacks the oxygen donor at the 8-position. This structural feature is critical for two reasons:

-

Steric Modulation: The methyl group provides steric bulk that prevents non-specific coordination of larger metal ions at the "back" of the ring, enhancing selectivity for specific ions like Zinc (

) or Copper ( -

Lipophilicity: The methyl group increases the sensor's solubility in organic co-solvents and cell-membrane permeability, making it ideal for intracellular imaging applications.

Sensing Mechanism:

The protocols below describe the synthesis of a "Turn-On" Schiff base sensor. The free ligand typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the imine nitrogen to the quinoline fluorophore. Upon binding a metal ion (e.g.,

Synthetic Workflow: The Protocol

This protocol details the condensation of this compound with 2-Hydrazinobenzothiazole . This combination creates a highly conjugated system with excellent Intramolecular Charge Transfer (ICT) properties.

Reagents & Equipment[1][2][3]

-

Precursor: this compound (1.0 eq)

-

Ligand Partner: 2-Hydrazinobenzothiazole (1.0 eq)

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Filtration assembly.

Step-by-Step Synthesis

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (171 mg) of This compound in 15 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Add 1.0 mmol (165 mg) of 2-Hydrazinobenzothiazole to the solution. The mixture may turn slightly turbid.

-

Catalysis: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the hydrazine.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (

) for 6 hours .-

Checkpoint: Monitor reaction progress via TLC (SiO2, Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear, and a new fluorescent spot (under UV 365nm) should appear.

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. A yellow/orange precipitate will form.

-

Filtration & Wash: Filter the precipitate under vacuum. Wash the solid three times with cold ethanol (3 x 5 mL) to remove unreacted aldehyde and acetic acid.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (9:1) to obtain needle-like crystals.

-

Drying: Dry the product in a vacuum oven at

for 4 hours.

Synthetic Pathway Diagram

Caption: Figure 1. One-pot condensation synthesis of the fluorescent probe via Schiff base formation.

Sensor Characterization

To ensure scientific integrity, the synthesized sensor must be validated using the following parameters.

| Technique | Expected Feature | Structural Validation |

| Singlet at | Confirms formation of Imine (-CH=N-) bond. | |

| FT-IR | Peak at ~1610-1630 | Stretching vibration of the C=N bond.[3] |

| ESI-MS | Confirms molecular weight (approx.[3][4] 318.4 Da). | |

| Fluorescence | Weak emission (Free ligand) | Confirms PET quenching in the "OFF" state. |

Application Protocol: Metal Ion Sensing

This section describes the standard operating procedure (SOP) for testing the sensor against Zinc ions (

Preparation of Stock Solutions

-

Sensor Stock: Prepare a

stock solution of the sensor in DMSO (Dimethyl sulfoxide). -

Metal Stock: Prepare

stock solutions of metal salts (e.g.,

Titration Experiment

-

Dilution: In a quartz cuvette, dilute the sensor stock to a final concentration of

using a mixed solvent system (e.g., DMSO/HEPES Buffer 1:9, pH 7.2). -